Butylene glycol laurate

Description

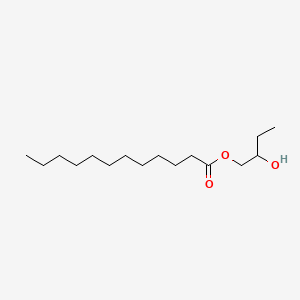

Structure

2D Structure

3D Structure

Properties

CAS No. |

180680-00-6 |

|---|---|

Molecular Formula |

C16H32O3 |

Molecular Weight |

272.42 g/mol |

IUPAC Name |

2-hydroxybutyl dodecanoate |

InChI |

InChI=1S/C16H32O3/c1-3-5-6-7-8-9-10-11-12-13-16(18)19-14-15(17)4-2/h15,17H,3-14H2,1-2H3 |

InChI Key |

OVFAVSHTEIQRPQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(CC)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Engineering of Butylene Glycol Laurate

Enzymatic Synthesis Pathways of Butylene Glycol Laurate

The enzymatic synthesis of this compound, an ester with applications in the cosmetic and pharmaceutical industries, represents a greener alternative to conventional chemical methods. This approach utilizes lipases as biocatalysts to perform esterification or transesterification reactions under milder conditions, offering high selectivity and reduced environmental impact.

Lipase-Catalyzed Esterification and Transesterification Systems

Lipases (triacylglycerol hydrolases) are versatile enzymes that can catalyze the formation of ester bonds in non-aqueous or micro-aqueous environments. mdpi.comnih.govresearchgate.net This catalytic activity is harnessed for the synthesis of this compound through two primary routes: direct esterification of butylene glycol with lauric acid, or transesterification using a lauric acid ester as the acyl donor. The Ping-Pong Bi-Bi kinetic mechanism is often characteristic of these lipase-catalyzed reactions. nih.gov

The efficiency and yield of the enzymatic synthesis of this compound are critically dependent on several key reaction parameters. Optimization of these parameters is essential to maximize product conversion and ensure the economic viability of the process.

Table 1: Effect of Enzyme Concentration on Octyl Formate Conversion nih.gov

| Enzyme Concentration (g/L) | Conversion (%) |

|---|---|

| 5 | 33.23 |

| 10 | 65.64 |

| 15 | 70.55 |

The molar ratio of the reactants, butylene glycol (alcohol) and lauric acid (or its ester), significantly affects the equilibrium of the esterification reaction. An excess of one reactant, typically the alcohol, is often employed to shift the equilibrium towards the formation of the ester product. For example, in the synthesis of methyl laurate, increasing the methanol (B129727) to lauric acid molar ratio from 1:1 up to 6:1 resulted in a rapid increase in lauric acid conversion. nih.gov The highest conversion of 96.87% was achieved at a 6:1 molar ratio. nih.gov However, a further increase in the molar ratio did not lead to a higher conversion, possibly due to the dilution of the catalyst by the excess alcohol. nih.gov Similarly, in the enzymatic synthesis of octyl formate, a molar ratio of formic acid to octanol (B41247) of 1:7 yielded the highest conversion of 80.71%. nih.gov

Table 2: Influence of Reactant Molar Ratio on Ester Conversion

| Molar Ratio (Methanol:Lauric Acid) | Lauric Acid Conversion (%) nih.gov | Molar Ratio (Formic Acid:Octanol) | Octyl Formate Conversion (%) nih.gov |

|---|---|---|---|

| 1:1 | - | 1:1 | 70.55 |

| 3:1 | - | 1:3 | 76.17 |

| 5:1 | - | 1:5 | 76.07 |

| 6:1 | 96.87 | 1:7 | 80.71 |

| 7:1 | - | 1:9 | 78.60 |

Temperature plays a dual role in lipase-catalyzed reactions. An increase in temperature generally accelerates the reaction rate. For instance, the enzymatic synthesis of butyl laurate showed a linear increase in reaction rate as the temperature was raised from 30°C to 60°C. cirad.fr The maximum yield was obtained at 55°C. cirad.fr However, excessively high temperatures can lead to enzyme denaturation and a loss of catalytic activity. mdpi.com

Water activity (a_w) is another critical parameter in non-aqueous enzymology. cirad.frresearchgate.net Lipases require a minimal amount of water to maintain their catalytically active conformation. mdpi.comcirad.fr However, an excess of water can promote the reverse reaction, hydrolysis, thereby reducing the ester yield. cirad.fr Therefore, controlling the water activity in the reaction medium is crucial for maximizing the synthesis of this compound. The optimal water activity for lipase (B570770) catalysis can vary, with some lipases showing maximum activity at low water activity, while others require a higher water content. researchgate.net For example, Rhizomucor miehei lipase has been shown to be active even at a very low water activity of 0.0001. researchgate.net

Table 3: Effect of Temperature on Butyl Laurate Synthesis cirad.fr

| Temperature (°C) | Normalized Synthesis Rate (%) |

|---|---|

| 30 | 35 |

| 40 | 63 |

| 50 | 84 |

To enhance the economic feasibility of enzymatic processes, the reuse of the biocatalyst is paramount. nih.gov Immobilization of lipases onto solid supports is a widely adopted strategy to facilitate enzyme recovery and recycling. nih.govnih.gov Various materials, including magnetic nanoparticles, collagen fibers, and eggshells, have been investigated as supports for lipase immobilization. nih.govnih.govresearchgate.net

Immobilized enzymes often exhibit improved stability against changes in temperature and pH compared to their free counterparts. nih.gov For instance, a lipase immobilized on magnetic nanoparticles using a covalent coupling strategy retained 100% of its catalytic activity after five cycles. nih.gov In another study, Candida rugosa lipase immobilized on collagen fibers retained 64% of its initial activity after five cycles of synthesizing butyl butyrate. nih.gov Furthermore, a lipase immobilized on eggshells demonstrated high reusability, retaining 50% of its initial activity after 31 cycles. researchgate.net These studies highlight the potential for developing robust and reusable biocatalytic systems for the continuous production of this compound.

Table 4: Reusability of Immobilized Lipases

| Immobilization Support | Enzyme | Substrate | Reusability (Remaining Activity) | Reference |

|---|---|---|---|---|

| Magnetic Nanoparticles | Rhizomucor miehei Lipase | p-NPP | 100% after 5 cycles | nih.gov |

| Collagen Fibers | Candida rugosa Lipase | Butyl Butyrate | 64% after 5 cycles | nih.gov |

Solvent System Design for Biocatalysis

Organic Media Utilization

The enzymatic synthesis of esters like this compound is often performed in organic solvents to shift the reaction equilibrium towards synthesis by minimizing water content. The use of organic media can also enhance the solubility of non-polar substrates. Different strategies for enzymatic esterification in organic solvents include microaqueous systems, where the enzyme is suspended in the organic solvent with minimal water, and biphasic systems, which consist of an aqueous phase containing the enzyme and an organic phase with the substrates. nih.gov For instance, in the synthesis of butyl butyrate, a similar short-chain fatty acid ester, favorable results were achieved in both microaqueous and liquid-liquid two-phase systems. nih.gov The selection of the organic solvent is crucial; properties such as polarity, hydrophobicity, and the ability to maintain the essential water layer around the enzyme are key considerations.

Bisolvent Systems and Their Performance

Bisolvent systems, which are mixtures of two different solvents, have emerged as a promising approach to optimize enzymatic esterification. These systems can be tailored to provide a favorable microenvironment for the enzyme while ensuring adequate solubility for both polar and non-polar substrates. A common example is the combination of a conventional organic solvent with a "green solvent" like an ionic liquid (IL) or a deep eutectic solvent (DES).

Research on the enzymatic synthesis of glucose-based fatty acid esters demonstrated the effectiveness of a bisolvent system composed of 1-hexyl-3-methylimidazolium (B1224943) trifluoromethylsulfonate ([HMIm][TfO]) and 2-methyl-2-butanol (B152257) (2M2B). researchgate.netmdpi.com This system yielded superior productivities compared to using either solvent alone. mdpi.com The performance of such systems is often evaluated based on reaction conversion and productivity. For example, in the synthesis of monolaurin (B1671894) from lauric acid and glycerol (B35011), an optimized solvent system of t-BuOH/tert-amyl alcohol (1:1, v/v) significantly enhanced selectivity. vapourtec.comresearchgate.net The volumetric ratio of the two solvents is a critical parameter that needs to be optimized to maximize enzyme performance. researchgate.net

Table 1: Performance of Different Solvent Systems in Enzymatic Esterification

| Product | Enzyme | Solvent System | Conversion/Yield | Reference |

|---|---|---|---|---|

| Monolaurin | Novozym® 435 | t-BuOH/tert-amyl alcohol (1:1, v/v) | 87.04% conversion of lauric acid | vapourtec.comresearchgate.net |

| Glucose Laurate | Lipozyme TLIM | [HMIm][TfO]/2M2B (bisolvent) | 46.4% conversion | mdpi.com |

| Butyl Oleate | Rhizomucor miehei lipase | n-heptane (biphasic) | ~100% yield | researchgate.net |

Application of Green Solvents (e.g., Deep Eutectic Solvents, Ionic Liquids)

In the quest for more sustainable chemical processes, green solvents like Deep Eutectic Solvents (DESs) and Ionic Liquids (ILs) have gained significant attention as reaction media for biocatalysis.

Deep Eutectic Solvents (DESs) are mixtures of hydrogen bond donors (HBD) and hydrogen bond acceptors (HBA) that form a eutectic with a melting point lower than that of the individual components. nih.gov They are considered environmentally friendly due to their biodegradability and low toxicity. nih.gov DESs can act as both the solvent and the substrate, creating a solvent-free reaction condition. researchgate.netd-nb.info For instance, the esterification of (-)-menthol and lauric acid was successfully carried out in a eutectic mixture of the substrates themselves. researchgate.netd-nb.info Choline chloride-based DESs, such as those mixed with glycerol or urea, have been shown to be effective media for lipase-catalyzed reactions, sometimes enhancing enzyme activity and stability. mdpi.commdpi.com

Ionic Liquids (ILs) are salts with low melting points that exist as liquids at or near room temperature. Their negligible vapor pressure, thermal stability, and ability to dissolve a wide range of compounds make them attractive solvents for enzymatic reactions. The enzymatic esterification of starch with lauric acid has been successfully performed in ILs like 1-butyl-3-methylimidazolium chloride ([BMIm]Cl). capes.gov.brnih.gov The choice of IL is critical, as some can enhance enzyme activity while others may have an inhibitory effect. beilstein-journals.org For example, in the synthesis of fatty acid sugar esters, the use of [Bmim][BF4] with dimethylsulfoxide (DMSO) as a co-solvent proved effective. analis.com.my

Substrate Specificity and Esterification Selectivity

The selectivity of the enzymatic synthesis of this compound is governed by the substrate specificity of the lipase used. This includes the enzyme's preference for specific isomers of butylene glycol and for fatty acids of varying chain lengths.

Specificity Towards Butylene Glycol Isomers

Lipases, the enzymes commonly used for esterification, exhibit positional specificity (regioselectivity) and stereospecificity. nih.gov This means they can differentiate between the primary and secondary hydroxyl groups on a polyol like butylene glycol and may also prefer one enantiomer over another. Butylene glycol exists in several isomeric forms, including 1,3-butanediol, 1,4-butanediol (B3395766), and 2,3-butanediol.

Specificity Towards Lauric Acid and Related Fatty Acids

Lipases also exhibit specificity towards the fatty acid substrate. This specificity is influenced by the chain length and degree of unsaturation of the fatty acid. nih.gov The shape of the enzyme's acyl-binding site plays a crucial role in determining this preference. mdpi.com

Generally, many lipases show high activity towards medium to long-chain fatty acids (C8-C18). analis.com.my In the context of lauric acid (C12), studies have shown it to be a suitable substrate for many lipases. umich.edu For instance, research on the synthesis of fatty acid sugar esters using T1 lipase showed favorable conversions for fatty acids from C8 to C18, including lauric acid. analis.com.my However, the reaction rate can vary with chain length. In one study, the initial rate of glyceride synthesis showed the following order of reactivity for different fatty acids: oleic acid > caprylic acid > myristic acid = lauric acid > stearic acid = palmitic acid. umich.edu This highlights that while lauric acid is a viable substrate, the enzyme may exhibit higher activity with other fatty acids. The physical properties of the fatty acid, such as its melting point, can also affect the reaction, particularly in solvent-free systems where high viscosity can be an issue. analis.com.my

Table 2: Lipase Specificity towards Various Fatty Acids in Esterification Reactions

| Enzyme | Substrates | Relative Activity/Conversion | Reference |

|---|---|---|---|

| T1 Lipase | Galactose + various fatty acids | Favorable conversions for C8-C18 fatty acids (51-64%) | analis.com.my |

| R. delemar Lipase | Glycerol + various fatty acids | Initial rate: Oleic > Caprylic > Myristic = Lauric > Stearic = Palmitic | umich.edu |

| Lipase PS | Phenylpropanol + various carboxylic acids | Significant conversions (~90%) for C7-C12 acids | nih.gov |

Chemical Synthesis Approaches

The synthesis of this compound, an ester formed from the reaction of butylene glycol and lauric acid, is primarily achieved through esterification. nmpharmtech.com This process can be optimized through various catalytic strategies to enhance reaction rates and yields. The selection of a specific synthetic methodology, particularly the catalytic system, is crucial for developing an efficient and sustainable manufacturing process. Key approaches include the use of robust heterogeneous catalysts and the exploration of alternative systems such as enzymatic catalysis.

Heterogeneous Catalysis in Esterification Reactions

Heterogeneous catalysis is a prominent method for synthesizing esters like this compound due to the ease of catalyst separation from the product mixture, which simplifies purification and allows for catalyst recycling. Solid acid catalysts are widely employed for the esterification of fatty acids.

Research into the esterification of lauric acid with various alcohols has demonstrated the effectiveness of several solid acid catalysts. For instance, the macroporous sulfonic acid resin, Amberlyst-16, has shown high efficacy. In the esterification of lauric acid with 2-ethylhexanol, Amberlyst-16 achieved a conversion and yield of over 98%. csic.es This high level of activity is consistent across different fatty acids, suggesting its potential applicability for synthesis involving butylene glycol. csic.es

Another significant class of heterogeneous catalysts includes heteropolyacids (HPAs) supported on mesoporous materials like MCM-41. researchgate.net HPAs, such as tungstophosphoric acid (H₃PW₁₂O₄₀), are known for their strong Brønsted acidity, which is crucial for catalyzing esterification reactions. researchgate.net Supporting these HPAs on materials with high surface areas enhances their catalytic performance and stability. researchgate.net Studies on the esterification of lauric acid with butanol-1 using tungstophosphoric acid immobilized on MCM-41 have been conducted to optimize reaction conditions for maximum yield. researchgate.net

The performance of various solid acid catalysts in the esterification of medium-to-long chain fatty acids provides insight into potential systems for this compound synthesis.

Table 1: Performance of Heterogeneous Catalysts in Lauric Acid Esterification

| Catalyst | Alcohol | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Conversion/Yield | Source |

|---|---|---|---|---|---|

| Amberlyst-16 | 2-Ethylhexanol | 1:1.25 | 140 | >98% | csic.es |

| H₃PW₁₂O₄₀ on MCM-41 | Butanol-1 | Varied | Varied | Optimization study | researchgate.net |

This table is interactive. Data is based on the esterification of lauric acid with alcohols similar in structure or reactivity to butylene glycol.

The use of metal-organic frameworks (MOFs) as supports for heteropolyacids is also an emerging area. For example, a Keggin heteropolyacid (phosphomolybdic acid) immobilized on a Ni-MOF composite demonstrated good catalytic performance in fatty acid esterification, with an 86.1% conversion under optimized conditions. rsc.org Such catalysts exhibit strong acidity, large specific surface areas, and high stability, making them reusable for multiple cycles. rsc.org

Alternative Catalytic Systems and Their Efficiency

Beyond traditional heterogeneous acid catalysis, alternative systems are being explored to overcome limitations such as mass-transfer issues or the need for high reaction temperatures. beilstein-journals.org These alternatives include biocatalysis and the use of novel solvent systems or catalyst types like ionic liquids.

Enzymatic Catalysis

Biocatalysts, particularly lipases, offer a highly selective and environmentally benign route for ester synthesis. Lipase B from Candida antarctica (CALB) is frequently used for the polycondensation of dicarboxylic acids with diols, a reaction type that shares mechanisms with the synthesis of this compound. researchgate.netmdpi.com Enzymatic catalysis can displace potentially toxic metal catalysts and operates under milder reaction conditions. mdpi.com

The efficiency of enzymatic synthesis can be high. For example, CALB-catalyzed polycondensation of divinyladipate and 1,4-butanediol in solution achieved high molar masses, comparable to conventional methods. researchgate.net Melt polycondensation using CALB can significantly reduce reaction times from days to a few hours. researchgate.netmdpi.com While often used for producing polymers, the principles of enzymatic esterification are directly applicable to the synthesis of monoesters like this compound. The efficiency of these enzymatic reactions is influenced by factors such as the solvent, temperature, and water removal. chemrxiv.org

Ionic Liquids

Ionic liquids (ILs) have been investigated as catalysts for transesterification reactions. beilstein-journals.org They offer benefits such as low vapor pressure, high thermal stability, and tunable properties. Basic ionic liquids, such as 1-butyl-3-methylimidazolium hydroxide (B78521) ([BMIM]OH), have been shown to effectively catalyze the transesterification of dimethyl carbonate with 1-pentanol, achieving a 76% yield in 4 hours at 110°C. beilstein-journals.org The catalyst demonstrated good stability and reusability over five cycles. beilstein-journals.org While this example involves transesterification, ILs can also be designed to catalyze direct esterification reactions, representing a viable, though often more costly, alternative to solid acids and enzymes. beilstein-journals.org

Table 2: Efficiency of Alternative Catalytic Systems in Ester Synthesis

| Catalyst System | Reaction Type | Substrates | Key Finding | Source |

|---|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Polycondensation | Divinyladipate, 1,4-Butanediol | Melt polycondensation reduces reaction time to 3-4 hours. | researchgate.netmdpi.com |

This table is interactive. The data represents the efficiency of alternative catalysts in esterification or transesterification reactions relevant to the synthesis of this compound.

Rheological Behavior and Interfacial Science of Butylene Glycol Laurate in Engineered Systems

Modulation of Viscoelastic Properties in Formulations

The rheological properties of a formulation, specifically its viscosity and elasticity, are critical to its stability, sensory perception, and application performance. Butylene glycol laurate can influence these properties through its own physicochemical characteristics and its interactions with other components in a system.

While specific data for this compound is limited, studies on the closely related compound butylene glycol provide insight into its potential effects on viscosity and elasticity. In oil-in-water (O/W) emulsions, the addition of butylene glycol has been shown to significantly impact the rheological profile. For instance, in a hand cream formulation, the introduction of 6% natural butylene glycol led to a notable increase in viscosity compared to a control formulation without the glycol. cosmeticsandtoiletries.com This suggests that this compound, as an ester of butylene glycol, could also contribute to the thickening of formulations.

The elastic behavior of a formulation, which relates to its ability to recover its structure after stress, can also be influenced. In the same hand cream study, a 6% concentration of natural butylene glycol resulted in a dramatic increase in the elastic response of the emulsion. cosmeticsandtoiletries.com This indicates that this compound may enhance the structural integrity and stability of formulations.

The following table, derived from research on natural butylene glycol, illustrates the potential impact on viscosity and elasticity in an O/W hand cream formulation.

| Concentration of Natural Butylene Glycol | Effect on Viscosity | Effect on Elasticity |

| 2% | Maintained similar viscosity to control | Comparable to control |

| 6% | Significantly increased viscosity | Dramatically increased elasticity |

It is important to note that these effects can be concentration-dependent. For example, in a body butter formulation, 6% natural butylene glycol significantly increased viscosity, while a 2% concentration resulted in a moderate decrease. cosmeticsandtoiletries.com

The nature of these interactions is often hydrophobic. nih.gov this compound, with its lauric acid component, possesses a hydrophobic character that can lead to associations with other hydrophobic moieties in a formulation. These interactions can influence the three-dimensional structure of the system, thereby altering its flow behavior.

For example, in systems containing hydrophobically modified associative polymers, the hydrophobic groups of the polymer can interact with the hydrophobic parts of surfactants, leading to the formation of a network that increases viscosity. The presence of a compound like this compound could potentially participate in and influence the strength and nature of this network.

Emulsification Mechanisms and Emulsion Stabilization

This compound is recognized for its role as an emulsifying agent, promoting the formation and stability of emulsions, which are mixtures of immiscible liquids like oil and water. cir-safety.org

As a non-ionic surfactant, this compound has an amphiphilic molecular structure, containing both a water-loving (hydrophilic) part from the butylene glycol and an oil-loving (lipophilic) part from the lauric acid. This structure allows it to position itself at the oil-water interface, reducing the interfacial tension between the two phases and facilitating the formation of a stable dispersion of one liquid within the other.

The type of emulsion formed (O/W or W/O) depends on various factors, including the HLB of the emulsifier system, the ratio of oil to water, and the method of preparation. The stability of these emulsions is a critical quality attribute.

Studies on related glycol esters have shown their ability to form stable emulsions. For example, glycol-castor oil fatty acid esters have been demonstrated to produce stable water-in-oil emulsions. scitepress.org The stability of emulsions can be assessed through various methods, including monitoring for phase separation over time and measuring droplet size distribution. Generally, a smaller and more uniform droplet size corresponds to greater emulsion stability.

The table below outlines key parameters used in the characterization of emulsion stability.

| Parameter | Description | Implication for Stability |

| Droplet Size | The diameter of the dispersed phase droplets. | Smaller droplets generally lead to more stable emulsions due to reduced gravitational separation. |

| Droplet Size Distribution | The range and uniformity of droplet sizes. | A narrow distribution is often indicative of a more stable system. |

| Zeta Potential | The electrical charge at the surface of the droplets. | A higher absolute zeta potential can indicate greater stability due to electrostatic repulsion between droplets. |

| Rheology | The flow behavior of the emulsion. | Higher viscosity can slow down droplet movement and coalescence, enhancing stability. |

The concentration of the emulsifier also plays a crucial role. Increasing surfactant concentration generally leads to a decrease in droplet size, up to a certain point where excess surfactant may form aggregates. nih.gov

Surface Tension Modification and Spreading Behavior

As a surfactant, this compound can reduce the surface tension of a liquid. cir-safety.org This property is fundamental to its function as an emulsifier and also influences the spreading behavior of formulations.

The reduction in surface tension allows a product to wet and spread more easily over a surface. The spreading characteristics of a formulation are important for its application and sensory feel. Emollient esters, a class to which this compound belongs, are known to influence the skin feel of formulations based on their spreading attributes. researchgate.netcosmeticsandtoiletries.com

The spreading value of an emollient is related to its viscosity and molecular weight. Generally, esters with lower molecular weights and viscosities exhibit better spreading characteristics. cosmeticsandtoiletries.com While specific data for this compound's impact on spreading is not available, the principles governing other emollient esters suggest it would contribute to the spreadability of a formulation.

The following table summarizes the relationship between physicochemical properties of emollient esters and their spreading behavior, which can be extrapolated to understand the potential behavior of this compound.

| Physicochemical Property | Relationship to Spreading |

| Molecular Weight | Inversely related; lower molecular weight generally leads to better spreading. cosmeticsandtoiletries.com |

| Viscosity | Inversely related; lower viscosity is associated with more rapid spreading. cosmeticsandtoiletries.com |

| Surface Tension | Inversely related; lower surface tension promotes better wetting and spreading. cosmeticsandtoiletries.com |

Biodegradation and Environmental Transformation of Butylene Glycol Laurate

Microbial Degradation Pathways and Mechanisms

The biodegradation of butylene glycol laurate is initiated by the breakdown of its ester structure, a process readily facilitated by a wide array of microbial enzymes. This initial step is the most critical for its environmental degradation.

The central feature of this compound's chemical structure is the ester bond linking lauric acid and butylene glycol. tiiips.com This bond is the primary target for microbial attack. In the environment, the biodegradation of esters is predominantly initiated by hydrolytic enzymes, which catalyze the cleavage of the ester bond in a process known as hydrolysis. scielo.br

Several classes of enzymes are capable of this reaction:

Lipases (EC 3.1.1.3): These enzymes are ubiquitous in nature and specialize in hydrolyzing the ester bonds of triglycerides. However, their activity is not limited to fats; they can also act on a wide range of water-insoluble esters. scielo.brresearchgate.net Lipase-catalyzed hydrolysis of laurate esters is a well-documented process. rsc.orgnih.gov The enzyme's mechanism involves an active site, typically a catalytic triad (B1167595) (e.g., Ser-His-Asp), which facilitates the cleavage of the ester bond, releasing the constituent alcohol and carboxylic acid. nih.gov

Esterases: This is a broader class of hydrolases that act on carboxylic ester bonds. nih.gov While lipases are generally more active on water-insoluble substrates, esterases preferentially hydrolyze water-soluble, short-chain esters. Given the properties of this compound, both enzyme types could play a role in its degradation. Studies on di-ester plasticizers, which also contain ester linkages, have shown that the first step in their biodegradation is the hydrolysis of these bonds by esterase or lipase (B570770) enzymes.

Cutinases: These enzymes are serine esterases that degrade cutin, a plant polyester (B1180765). They share properties with both lipases and esterases and are known to hydrolyze a variety of synthetic esters.

The general reaction for the enzymatic hydrolysis of this compound can be summarized as follows:

This compound + H₂O ---(Lipase/Esterase)--> Butylene Glycol + Lauric Acid

This initial enzymatic cleavage is crucial as it breaks down the parent compound into smaller, more water-soluble molecules that can be more easily assimilated by microorganisms. mcgill.ca

While specific studies identifying microbial strains that degrade this compound are not prevalent in the scientific literature, the ability to metabolize esters is widespread among bacteria and fungi. Microorganisms capable of degrading similar chemical structures, such as other cosmetic esters, plasticizers, and fatty acids, are well-known. nih.govresearchgate.net

Likely candidates for the biodegradation of this compound would be found among genera known for their broad metabolic capabilities, including:

Pseudomonas : Species within this genus are renowned for their ability to degrade a vast array of organic compounds, including esters and hydrocarbons. Pseudomonas species have been identified as degraders of phthalate (B1215562) esters. nih.gov

Rhodococcus : This bacterial genus is also metabolically versatile and has been shown to be involved in the degradation of hydrophobic compounds and di-ester plasticizers.

Bacillus : Various Bacillus species are known to produce extracellular lipases and esterases, enabling them to break down ester-containing substances.

Fungi : Fungal species, particularly from genera like Aspergillus and Penicillium, are major producers of industrial lipases and play a significant role in the decomposition of organic matter in the soil, including esters. researchgate.net

These microorganisms are ubiquitous in environments such as soil, water, and wastewater treatment facilities, which are the likely recipients of cosmetic product residues. encyclopedia.pub

Kinetics of Biodegradation and Influencing Environmental Factors

The rate at which this compound biodegrades in the environment is not instantaneous but is governed by a set of kinetic principles and influenced by various abiotic factors.

The kinetics of enzymatic reactions, including ester hydrolysis, are influenced by several key parameters:

Temperature: Microbial activity and enzyme function occur within an optimal temperature range. Generally, an increase in temperature towards the optimum will increase the rate of degradation.

pH: The pH of the surrounding environment (soil or water) affects the ionization state of the enzyme's active site and can influence its catalytic efficiency. Most microbial degradation is optimal under neutral or near-neutral pH conditions.

Nutrient Availability: The presence of other essential nutrients, such as nitrogen and phosphorus, is crucial for microbial growth and proliferation. A lack of these nutrients can limit the growth of biodegrading populations, thereby slowing the degradation rate. nih.gov

Oxygen Availability: The initial hydrolysis of the ester bond can occur under both aerobic and anaerobic conditions. However, the complete mineralization of the degradation products (butylene glycol and lauric acid) to carbon dioxide and water is generally much faster and more efficient in the presence of oxygen (aerobic conditions). nih.gov

Substrate Bioavailability: this compound has low water solubility. The degradation rate can be limited by how accessible the compound is to microbial enzymes. Factors that increase its surface area or solubility, such as emulsification, can enhance the degradation rate.

The table below summarizes the key environmental factors and their expected influence on the biodegradation rate of this compound.

| Factor | Influence on Biodegradation Rate | Rationale |

| Temperature | Rate increases with temperature up to an optimum, then decreases. | Affects enzyme activity and microbial metabolism. |

| pH | Optimal rate typically occurs in a neutral range (pH 6-8). | Affects enzyme structure and function. |

| Oxygen | Aerobic conditions generally lead to faster and more complete degradation. | Oxygen is the preferred electron acceptor for efficient microbial respiration. |

| Nutrients (N, P) | Presence of nutrients enhances the rate. | Supports the growth of the microbial population responsible for degradation. nih.gov |

| Bioavailability | Higher solubility and dispersion lead to a faster rate. | Increases the contact area between the substrate and microbial enzymes. |

Analysis of Degradation Products and Their Subsequent Fate

The biodegradation of this compound does not stop at the initial hydrolysis step. The resulting products, butylene glycol and lauric acid, are further metabolized by microorganisms.

Degradation Products: The primary degradation products from the hydrolysis of this compound are:

Butylene Glycol (1,3-Butanediol): A small, water-soluble alcohol. tiiips.com

Lauric Acid (Dodecanoic Acid): A C12 saturated fatty acid. tiiips.com

Subsequent Fate:

Butylene Glycol: Studies on the metabolic fate of butylene glycol in mammals show it can be catabolized by the enzyme alcohol dehydrogenase. cir-safety.org In the environment, small glycols like propylene (B89431) glycol are known to be readily biodegradable under both aerobic and anaerobic conditions, eventually being mineralized to CO₂ and water. nih.gov A similar fate is expected for butylene glycol.

Lauric Acid: As a common fatty acid, lauric acid is readily metabolized by a vast number of microorganisms through the β-oxidation pathway. This metabolic process breaks down the fatty acid into acetyl-CoA units, which then enter the citric acid cycle to generate energy, ultimately leading to the formation of CO₂ and water.

Therefore, under favorable environmental conditions, this compound is expected to undergo complete biodegradation (mineralization) into benign inorganic compounds.

Comparative Biodegradability Studies with Related Ester Compounds and Polymers

While direct comparative studies featuring this compound are scarce, its biodegradability can be contextualized by examining related compounds.

Simple Esters: this compound is a relatively simple monoester. Compared to more complex structures, such as the di-ester plasticizers found in some plastics (e.g., phthalates), it is expected to be more readily biodegradable due to its simpler structure and lack of aromatic rings, which can be more recalcitrant. nih.gov

Biodegradable Polyesters: There is extensive research on the biodegradability of aliphatic polyesters like Poly(butylene succinate) (PBS) and Poly(butylene adipate (B1204190) terephthalate) (PBAT). mdpi.comnih.govresearchgate.net These polymers are broken down by the same classes of enzymes (lipases, esterases) that would degrade this compound. However, the degradation of these high-molecular-weight polymers is often slower because it is a surface erosion process, and factors like the polymer's crystallinity can limit enzyme access to the ester bonds. mdpi.com this compound, being a small molecule rather than a polymer, would not face these limitations and is expected to degrade more rapidly than a polyester like PBS under similar conditions.

The following table provides a conceptual comparison of the biodegradability of this compound with other related compounds.

| Compound/Polymer | Chemical Nature | Key Structural Feature | Expected Relative Biodegradability | Rationale |

| This compound | Monoester of a fatty acid | Single, accessible ester bond | High | Simple, low molecular weight structure, readily hydrolyzed by common enzymes. |

| Phthalate Esters (e.g., DEHP) | Di-ester of phthalic acid | Aromatic ring structure | Moderate to Low | The aromatic structure is more resistant to microbial attack than aliphatic chains. nih.gov |

| Poly(butylene succinate) (PBS) | Aliphatic Polyester | Multiple ester bonds in a long polymer chain | Moderate | High molecular weight and crystallinity can slow the rate of enzymatic surface erosion. mdpi.comresearchgate.net |

| Poly(butylene adipate terephthalate) (PBAT) | Aliphatic-Aromatic Copolyester | Contains both aliphatic and aromatic components | Moderate | The presence of aromatic terephthalate (B1205515) units can reduce the rate of degradation compared to purely aliphatic polyesters. mdpi.comnih.gov |

Advanced Formulation Science and Material Engineering with Butylene Glycol Laurate

Role as a Solvent and Solubilizer for Diverse Chemical Components

Butylene glycol laurate functions as a highly effective non-ionic, PEG-free solvent and solubilizer, particularly for lipophilic (oil-based) active ingredients and other chemical components that have poor solubility in aqueous systems. mdpi.comnmpharmtech.com Its molecular structure, combining a medium-chain fatty acid (laurate) with a short-chain diol (butylene glycol), imparts an amphiphilic nature that allows it to act as a bridge between oil and water phases. This property is crucial for creating homogenous and stable formulations.

As a solubilizer, it facilitates the uniform dispersion of oil-soluble actives, fragrances, and plant extracts within a formulation, preventing cloudiness or separation. nmpharmtech.comcosmacon.de In cosmetic and topical pharmaceutical preparations, this ensures an even distribution of the active ingredient, leading to consistent product performance. nmpharmtech.com The butylene glycol portion of the molecule also contributes humectant properties, while the laurate ester provides emollience and enhances the sensory feel of the final product. nmpharmtech.comincibeauty.com

Research into sustainable extraction methods has identified butylene glycol as a promising green solvent. For instance, its use in the ultrasound-assisted extraction of bioactive compounds from natural sources like Camellia sinensis flowers has been shown to be an effective alternative to traditional solvents, with the added benefit that it can remain in the final formulation.

Table 1: Applications of this compound as a Solvent and Solubilizer

| Application Area | Component to be Solubilized | Function and Benefit | Reference |

|---|---|---|---|

| Personal Care Emulsions (Creams, Lotions) | Oil-based Actives, Vitamins, Lipophilic Extracts | Facilitates dispersion in aqueous or emulsion bases, preventing separation and ensuring uniform delivery of actives. | mdpi.comnmpharmtech.com |

| Cosmetic Formulations | Perfume Oils, Colorants | Acts as a solvent and fixative, ensuring even distribution and stability of fragrances and pigments. | cosmileeurope.eu |

| Topical Pharmaceuticals | Poorly soluble active pharmaceutical ingredients (APIs) | Enhances the solubility and skin penetration of APIs, potentially improving bioavailability. | nmpharmtech.com |

| Green Chemistry / Natural Product Extraction | Bioactive compounds from plant materials | Serves as a sustainable, biodegradable solvent that can be part of the final formulation, reducing downstream processing steps. |

Interactions within Polymeric Matrices and Composite Materials

In material engineering, this compound and similar glycol esters interact with polymer chains to modify the bulk properties of the material. When incorporated into a polymeric matrix, these molecules position themselves between the polymer chains, disrupting strong intermolecular forces such as hydrogen bonds or van der Waals forces. This process, known as plasticization, increases the free volume within the polymer structure.

The introduction of glycol derivatives into a polymer matrix, such as an unsaturated polyester (B1180765), has been shown to increase the flexibility and mobility of the polymer chains. mdpi.com This increased mobility is a direct result of the reduction in intermolecular interactions between the polymer molecules, which in turn lowers the material's glass transition temperature (Tg). mdpi.comcore.ac.uk The specific nature of the interaction depends on the chemistry of both the ester and the polymer. For instance, the glycol side chains of conjugated polymers are a primary driver of their surface self-assembly and microstructure, indicating that additives like this compound can play a significant role in determining the final conformation and packing of polymer backbones. acs.org

In composite materials, these interactions are equally important. This compound can improve the compatibility and adhesion between a polymer matrix and an inorganic filler or another polymer. By reducing the surface tension at the interface, it can lead to better dispersion of the filler, which is critical for achieving desired mechanical and thermal properties.

Influence on Polymer Processability and Performance

The primary influence of this compound on polymer processability stems from its function as a plasticizer and processing aid. By increasing polymer chain mobility, it reduces the melt viscosity of the thermoplastic material, which is a critical parameter for processes like extrusion and injection molding. mdpi.com Studies on glycol-modified polymers like PET-G have shown that the addition of fillers and modifiers can significantly alter the melt flow rate (MFR), directly impacting the ease of processing. nih.gov

Lowering the glass transition temperature (Tg) and the minimum film forming temperature (MFT) are other key benefits. core.ac.uk A lower Tg means the polymer transitions from a rigid, glassy state to a softer, rubbery state at a lower temperature, reducing the energy required for processing and minimizing the risk of thermal degradation. This is particularly important for temperature-sensitive biopolymers.

The impact on performance is multifaceted. The plasticizing effect imparts flexibility and toughness to otherwise brittle polymers, improving their mechanical performance by increasing elongation at break and impact resistance. For example, in poly(butylene glycol adipate-co-terephthalate/diphenylsilanediol adipate-co-terephthalate) copolyesters, modifications to the monomer composition directly influence the melt flow rate, tensile strength, and elastic modulus of the final material. nih.gov

Table 2: Effects of Glycol Esters on Polymer Properties

| Property | Effect | Underlying Mechanism | Reference |

|---|---|---|---|

| Melt Viscosity | Decrease | Increased polymer chain mobility and free volume reduce intermolecular friction. | mdpi.com |

| Glass Transition Temperature (Tg) | Decrease | Disruption of intermolecular polymer chain interactions allows for chain movement at lower temperatures. | mdpi.comcore.ac.uk |

| Melt Flow Rate (MFR) | Increase | Lower viscosity allows the material to flow more easily under processing conditions. | nih.govnih.gov |

| Flexibility / Elongation at Break | Increase | The plasticizing effect allows polymer chains to slide past one another more easily, preventing fracture. | nih.gov |

| Hardness / Tensile Modulus | Decrease | The "softening" effect of the plasticizer reduces the material's rigidity. | nih.gov |

Development of Bio-based and Sustainable Materials

The shift away from petroleum-derived chemicals has spurred significant innovation in bio-based materials, where butylene-containing compounds play a central role. A key development is the production of butylene glycol from sustainable sources like plant sugars via fermentation. azom.comcossma.com This "green" butylene glycol serves as a building block for creating fully bio-based polyesters and other polymers, drastically reducing the carbon footprint compared to its petrochemical counterpart. azom.comcossma.com

Butylene glycol and its esters are integral to the formulation of advanced biodegradable polymers. Research has focused on synthesizing novel copolyesters like poly(butylene diglycolate-co-furandicarboxylate) (PBDF) and poly(butylene 2,5-furandicarboxylate)-b-poly(ethylene glycol) (PBF-PEG). researchgate.netresearchgate.net These materials are designed as potential substitutes for commercial plastics like PBAT (poly(butylene adipate-co-terephthalate)). The incorporation of butylene and other glycol units can enhance hydrophilicity, which in turn accelerates hydrolytic and enzymatic degradation in composting environments. researchgate.net

Furthermore, oligomers of bio-based butylene succinate (B1194679) are being developed as functional additives for other biopolymers, such as polylactide (PLA), to improve their processability and performance for applications like sustainable food packaging. mdpi.com This strategy allows for the modulation of properties like flexibility and degradation rate, creating tailored materials for a circular economy.

Development of Specialized Material Systems (e.g., thin films, gels)

This compound is a valuable component in the formulation of specialized material systems due to its plasticizing, solubilizing, and texturizing properties.

Thin Films: The formation of a continuous, durable polymer film from a liquid dispersion requires the coalescence of polymer particles as the solvent evaporates. core.ac.uk Pure polymers often form brittle films that crack upon drying. This compound acts as a plasticizer, lowering the minimum film forming temperature (MFT) and imparting flexibility to the film. core.ac.uk This ensures the formation of a smooth, cohesive, and mechanically robust film, which is critical for applications such as coatings, transdermal patches, and packaging. In latex films, glycol additives have been shown to influence the rate of polymer diffusion, which is a key factor in the final microstructure and integrity of the film. semanticscholar.org

Future Research Directions and Methodological Advancements for Butylene Glycol Laurate

Computational Chemistry and Molecular Modeling Applications

Computational chemistry and molecular modeling are emerging as indispensable tools for predicting the physicochemical properties and biological interactions of compounds like butylene glycol laurate, thereby minimizing extensive experimental work.

Quantitative Structure-Activity Relationship (QSAR) modeling represents a significant future direction. QSAR models are mathematical equations that correlate the chemical structure of a molecule with its biological activity or a specific property. wikipedia.orgnih.gov For this compound, QSAR could be employed to predict its skin permeability, emulsifying efficiency, or antimicrobial activity based on molecular descriptors. nih.gov These descriptors, which quantify aspects like lipophilicity (e.g., logP), steric hindrance, and electronic properties, can be calculated from the molecule's two-dimensional or three-dimensional structure. nih.govmdpi.com Developing QSAR models would enable the virtual screening of similar ester compounds to identify candidates with enhanced performance characteristics for cosmetic or pharmaceutical formulations.

Molecular Dynamics (MD) simulations offer a pathway to investigate the behavior of this compound at an atomic level. mdpi.com MD simulations can model the interactions of this compound molecules with other components in a formulation, such as lipids in a skin model or other surfactants in an emulsion. mdpi.com For instance, a simulation could reveal how this compound partitions into and affects the fluidity of a lipid bilayer, providing insights into its function as a skin-conditioning agent. nih.gov Such simulations can also predict how it self-assembles in solution and interacts at oil-water interfaces, which is crucial for understanding its role as an emulsifier. mdpi.com

| Computational Technique | Potential Application for this compound | Predicted Outcomes |

| QSAR | Prediction of skin penetration enhancement | Identification of structural motifs that improve dermal delivery. |

| QSAR | Forecasting emulsification stability | Guiding the design of more effective emulsifiers. |

| MD Simulation | Modeling interaction with lipid bilayers | Understanding the mechanism of skin conditioning and moisturization. |

| MD Simulation | Simulating behavior at oil-water interfaces | Elucidating the factors that govern emulsion formation and stability. |

Integration of Omics Technologies in Biodegradation Research

The environmental fate of this compound is a critical aspect of its life cycle. Omics technologies, including metagenomics, transcriptomics, and proteomics, provide a powerful lens through which to study its biodegradation. These approaches can identify the microorganisms, genes, and enzymes involved in its breakdown.

Metagenomics can be applied to soil or aquatic environments to identify the collective genetic material of microbial communities capable of degrading this compound. By analyzing the DNA from an environmental sample, researchers can identify genes encoding for ester-hydrolyzing enzymes like lipases and esterases, which are likely responsible for cleaving the ester bond in the molecule. mdpi.comnih.govnih.gov This approach can uncover novel enzymes with high specificity and efficiency for this compound degradation. For example, a metagenomic study of a methanogenic consortium degrading o-xylene (B151617) successfully identified key genes involved in the degradation pathway. nih.gov A similar approach could be applied to environments exposed to this compound.

Transcriptomics , the study of the complete set of RNA transcripts, can reveal how microbial gene expression changes in the presence of this compound. For instance, a study on the response of the methanogen Methanobrevibacter ruminantium to lauric acid used RNA-Seq to identify which genes were upregulated or downregulated. ethz.ch A similar transcriptomic analysis on a microbial consortium could pinpoint the specific genes and metabolic pathways that are activated for the catabolism of this compound, confirming the functional roles of genes identified through metagenomics.

Proteomics and Metabolomics would complete the picture by identifying the actual proteins (enzymes) being produced and the metabolic intermediates formed during biodegradation. This can confirm the enzymatic activity and elucidate the complete degradation pathway from the parent compound to simpler molecules like butylene glycol and lauric acid, and their subsequent metabolism.

Innovative Biocatalyst Design and Engineering

The synthesis of this compound is often achieved through enzymatic catalysis, which is considered a green chemistry approach. Future research will focus on designing more robust and efficient biocatalysts.

Enzyme discovery and immobilization are key areas of focus. Lipases are the most common enzymes used for esterification due to their high selectivity and ability to function in non-aqueous media. mdpi.com Research into lipase-catalyzed synthesis of sugar-laurate esters has demonstrated the feasibility of these biocatalysts. nih.govnih.gov Future work will likely involve screening for novel lipases from extremophiles to find enzymes with higher thermal stability and solvent tolerance. Immobilizing these enzymes on solid supports, such as magnetic nanoparticles or porous polymers, can enhance their stability and allow for easy recovery and reuse, making the synthesis process more economical and sustainable. nih.govresearchgate.net

Enzyme engineering , through techniques like directed evolution and rational design, offers the potential to tailor biocatalysts specifically for this compound synthesis. researchgate.net By modifying the amino acid sequence of a lipase (B570770), its substrate specificity, activity, and stability can be improved. For example, the active site of a lipase could be engineered to better accommodate the butylene glycol molecule, thereby increasing the reaction rate and yield of the desired monoester.

| Biocatalyst Advancement | Objective | Expected Improvement |

| Novel Lipase Screening | Identify enzymes with superior stability | Increased catalyst lifetime and process efficiency under industrial conditions. |

| Enzyme Immobilization | Enhance reusability and stability | Reduced production costs and simplified downstream processing. |

| Directed Evolution | Improve enzyme catalytic efficiency | Higher reaction rates and product yields. |

| Rational Enzyme Design | Increase specificity for substrates | Reduced formation of by-products and improved product purity. |

Advanced In-Situ and Real-time Spectroscopic Monitoring of Reactions and Formulations

To optimize the synthesis and formulation of this compound, real-time monitoring of chemical and physical changes is essential. Advanced spectroscopic techniques are well-suited for this purpose, offering non-invasive, in-situ analysis.

Raman and Fourier-Transform Infrared (FTIR) Spectroscopy are powerful process analytical technologies (PAT) for monitoring esterification reactions. nih.gov These techniques can track the consumption of reactants (butylene glycol and lauric acid) and the formation of the ester product in real-time by monitoring characteristic vibrational bands. acs.orgacs.org For example, the disappearance of the carboxylic acid O-H band and the appearance of the ester carbonyl C=O band can be quantified to determine reaction kinetics and endpoint. azom.commdpi.com This allows for precise control over the reaction, ensuring high conversion rates and minimizing batch-to-batch variability. nih.gov

In the context of formulations, these spectroscopic methods can provide insights into the molecular interactions within a cosmetic emulsion. For instance, in-situ FTIR or Raman spectroscopy could be used to study how this compound influences the hydrogen bonding network of water in a cream or its interaction with other formulation components, which can affect product stability and sensory properties. univie.ac.at

| Spectroscopic Method | Application | Information Gained |

| In-situ Raman Spectroscopy | Real-time monitoring of esterification | Reaction kinetics, conversion rates, and endpoint determination. dss.go.thaiche.org |

| In-situ FTIR Spectroscopy | Real-time monitoring of polymerization | Tracking functional group changes to control polymer properties. azom.com |

| Raman/FTIR in Formulations | Analysis of molecular interactions in emulsions | Understanding of emulsion stability and component distribution. |

Q & A

Basic Research Questions

Q. What are the standard methodologies for characterizing the physicochemical properties of butylene glycol laurate (BGL) in academic research?

- Methodological Answer : BGL’s physicochemical properties (e.g., molecular weight, solubility, stability) can be characterized using techniques such as gas chromatography-mass spectrometry (GC-MS) for structural verification, dynamic light scattering (DLS) for colloidal behavior in emulsions, and differential scanning calorimetry (DSC) to assess thermal stability. For solubility studies, phase diagrams in polar/non-polar solvents (e.g., water, ethanol) should be constructed under controlled temperature and pH conditions .

Q. How can researchers validate the safety profile of BGL for use in dermatological studies?

- Methodological Answer : Safety assessments should follow protocols from regulatory frameworks like the Cosmetic Ingredient Review (CIR). Key steps include:

- In vitro assays : Cytotoxicity testing on human keratinocytes using MTT assays to measure cell viability .

- In vivo models : Patch tests on animal/human skin to evaluate irritation potential, with histopathological analysis for inflammatory markers .

- Stability testing : Accelerated aging studies (e.g., 40°C/75% RH for 12 weeks) to monitor degradation products via HPLC .

Q. What are the best practices for synthesizing BGL with high purity in laboratory settings?

- Methodological Answer : BGL is synthesized via esterification of butylene glycol with lauric acid. Key considerations:

- Use acid catalysts (e.g., sulfuric acid) under reflux conditions with molar ratios optimized for minimal by-products.

- Purification via fractional distillation or column chromatography to isolate BGL from unreacted precursors .

- Validate purity using nuclear magnetic resonance (NMR) spectroscopy to confirm ester bond formation and absence of residual catalysts .

Advanced Research Questions

Q. How can conflicting data on BGL’s emulsification efficiency in different formulations be resolved?

- Methodological Answer : Contradictions in emulsification studies often arise from variability in experimental design. To address this:

- Controlled variables : Standardize surfactant-to-BGL ratios, homogenization speed, and temperature across studies.

- Advanced characterization : Use cryo-TEM to visualize emulsion microstructure and correlate with rheological data (e.g., viscosity, shear stress) .

- Statistical analysis : Apply multivariate regression to isolate factors (e.g., pH, ionic strength) influencing stability .

Q. What experimental designs are optimal for studying BGL’s interaction with lipid bilayers in membrane permeability studies?

- Methodological Answer :

- Model systems : Use liposomes or Langmuir-Blodgett monolayers with controlled lipid compositions (e.g., phosphatidylcholine) to mimic cell membranes.

- Techniques : Surface plasmon resonance (SPR) to measure binding kinetics, and fluorescence anisotropy to assess membrane fluidity changes induced by BGL .

- Controls : Include negative controls (e.g., plain butylene glycol) to differentiate BGL-specific effects from solvent artifacts .

Q. How can researchers reconcile discrepancies in BGL’s reported biodegradability across environmental studies?

- Methodological Answer :

- Standardized protocols : Follow OECD Test Guidelines (e.g., OECD 301F for ready biodegradability) under identical conditions (e.g., microbial inoculum source, temperature).

- Advanced analytics : Employ stable isotope probing (SIP) with ¹³C-labeled BGL to track microbial metabolism pathways in soil/water samples .

- Meta-analysis : Compare datasets using effect-size metrics (e.g., Hedge’s g) to identify outliers and systemic biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.